amine hydrochloride CAS No. 1158580-48-3](/img/structure/B3086198.png)
[(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
説明
“(3,4-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1158580-48-3. It has a molecular formula of C11H16Cl3N .
Molecular Structure Analysis
The molecular structure of “(3,4-Dichlorophenyl)methylamine hydrochloride” can be represented by the InChI Code: 1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-Dichlorophenyl)methylamine hydrochloride” include a molecular weight of 268.61 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed .科学的研究の応用
Pharmaceutical Synthesis : A novel industrial synthesis of sertraline hydrochloride, which is an effective antidepressant, utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This process is environmentally friendly and yields a high-purity product suitable for pharmaceutical use (Vukics et al., 2002).
Antibacterial Studies : Research on N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, a compound related to the query chemical, shows its effectiveness as an antibacterial agent, particularly against Bacillus subtilis. It causes irreversible damage to bacterial DNA (Shimi & Shoukry, 1975).
Organic Chemistry and Reaction Mechanisms : The reaction of N-(3,4-dichlorophenethyl)-N-methylamine with other compounds has been studied, revealing interesting ring-fission and C-C bond cleavage reactions. These findings have implications for the synthesis of new organic compounds (Jäger et al., 2002).
Corrosion Inhibition : Certain amine derivative compounds, including those with 3,4-dichlorophenyl groups, have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments. Their efficacy relates to the formation of protective films on metal surfaces (Boughoues et al., 2020).
Neuropharmacology : LR5182, a compound with a 3,4-dichlorophenyl structure, has been found to inhibit uptake into dopamine and norepinephrine neurons, indicating potential applications in neuropharmacology and the treatment of related disorders (Fuller, Perry, & Snoddy, 1979).
Antineoplastic Research : Studies on 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives, which include 3,4-dichlorophenyl groups, have shown significant anticancer activity, highlighting their potential as antineoplastic agents (Pettit et al., 2003).
Antimalarial Research : Compounds synthesized from 3,4-dichlorophenylisothioeyanate have shown notable antimalarial effects, indicating the potential of 3,4-dichlorophenyl derivatives in developing new antimalarial drugs (Werbel, Elslager, & Chu, 1973).
Material Sciences : The synthesis of polymers with 2-methylpropyloxycarbonyl functions, which could be used as amino-protecting groups, has been explored. This research could lead to advancements in polymer chemistry and its applications (Gormanns & Ritter, 1993).
作用機序
The mechanism of action for “(3,4-Dichlorophenyl)methylamine hydrochloride” is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as its role in a chemical reaction or its potential biological activity.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMOUMMBYQXDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086122.png)

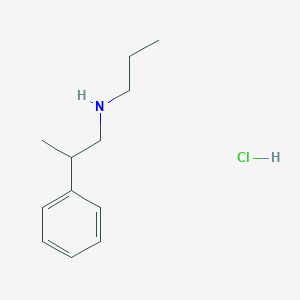
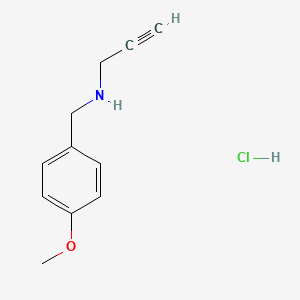
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086138.png)
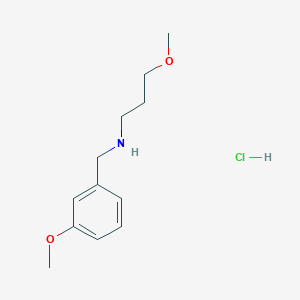
![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086154.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
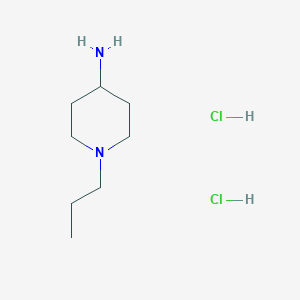
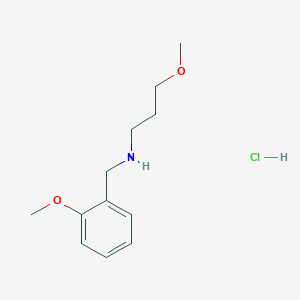


![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)
